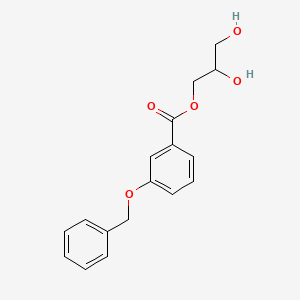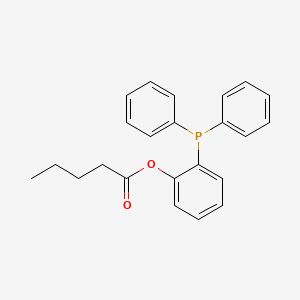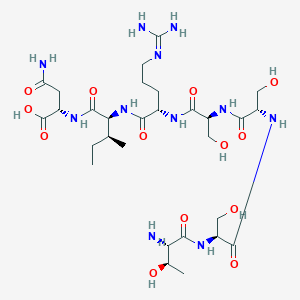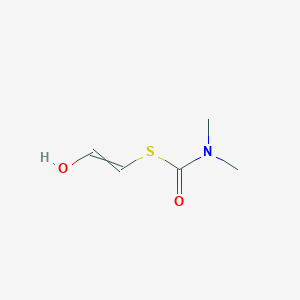![molecular formula C21H17ClN2 B14199041 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 872681-98-6](/img/structure/B14199041.png)
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties. This compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to the indazole core, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- typically involves the formation of the indazole core followed by the introduction of the substituent groups. One common method is the cyclization of o-haloaryl hydrazones in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the indazole core, using oxygen as the terminal oxidant. This method offers good to excellent yields and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, acetone
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound without the chlorophenyl and methylphenyl substituents.
2H-Indazole: A structural isomer with different electronic properties.
Indole: A related heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is unique due to its specific substituent groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
872681-98-6 |
|---|---|
Molekularformel |
C21H17ClN2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-9-11-17(12-10-15)21-19-7-2-3-8-20(19)24(23-21)14-16-5-4-6-18(22)13-16/h2-13H,14H2,1H3 |
InChI-Schlüssel |
HBTROCATWAYBEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)


![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)

![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)

![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
